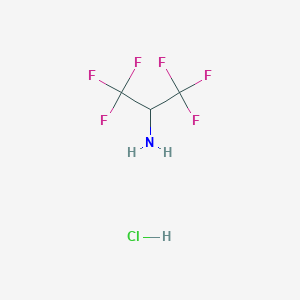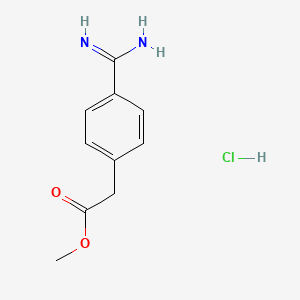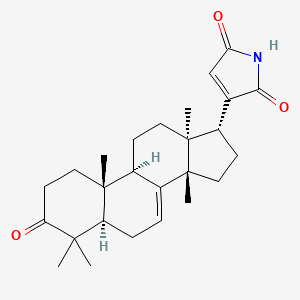
橄榄苦苷
描述
Oleoside is a natural product extracted from various plant species, including soybeans, corn, and sunflowers. It is composed of a mixture of fatty acid esters, including oleic acid, linoleic acid, and linolenic acid. Oleoside has been used in a variety of applications, including cosmetics, pharmaceuticals, food additives, and dietary supplements. It has been studied for its potential anti-inflammatory, anti-oxidant, and anti-cancer properties.
科学研究应用
抗氧化活性
橄榄苦苷已被发现具有显著的抗氧化特性 {svg_1}. 它是橄榄叶中主要存在的酚类化合物之一,而橄榄叶以其高抗氧化能力而闻名 {svg_2}. 这使得橄榄苦苷成为研究氧化应激在疾病中起主要作用的潜在候选者 {svg_3}.
神经保护作用
研究表明橄榄苦苷具有神经保护作用 {svg_4}. 这意味着它有可能保护神经细胞免受损伤、退化或功能障碍 {svg_5}. 这是一个很有希望的研究领域,尤其是在阿尔茨海默病和帕金森病等神经退行性疾病的背景下 {svg_6}.
抗炎特性
橄榄苦苷与抗炎作用有关 {svg_7}. 炎症是机体对损伤或疾病的常见反应,具有抗炎特性的物质有助于减少这种反应并缓解症状 {svg_8}.
免疫调节特性
橄榄苦苷已被发现具有免疫调节特性 {svg_9}. 这意味着它可以改变免疫反应或免疫系统的功能 {svg_10}. 这种特性可能对治疗免疫相关疾病有益 {svg_11}.
在非传染性疾病中的潜在应用
由于其抗氧化、抗炎和免疫调节特性,橄榄苦苷在非传染性疾病中具有潜在应用 {svg_12}. 这些疾病包括心脏病、中风、癌症、糖尿病和慢性肺病,是全球范围内导致死亡和残疾的主要原因 {svg_13}.
胃肠道稳定性
橄榄苦苷在胃肠道条件下的不稳定性限制了其在功能性食品中的有效性和适用性 {svg_14}. 然而,正在进行研究以开发保护性配方,例如用不可消化碳水化合物微囊化,以改善橄榄苦苷的胃肠道稳定性 {svg_15}.
安全和危害
未来方向
作用机制
Target of Action
Oleoside, a secoiridoid derived from the olive tree (Olea europaea), primarily targets inflammatory pathways . It interacts with various immune cells, including eosinophils, lymphocytes, macrophages, and neutrophils . These cells play crucial roles in the body’s immune response and inflammation.
Mode of Action
Oleoside exerts its effects by modulating the activity of these immune cells. It reduces the influx of eosinophils and lymphocytes in the airway and diminishes IL-4 secretion in the lung . Furthermore, it suppresses the infiltration of macrophages and neutrophils by blocking the induction of intercellular adhesion molecule 1 (ICAM-1), F4/80, CD68, and CD11b in airways .
Biochemical Pathways
The biosynthesis of oleoside involves several enzymes, including oleuropein β-glucosidase (OeGLU), which is engaged in the biosynthetic pathway of secoiridoids in the olive trees . Two bifunctional cytochrome P450 enzymes catalyze the oxidative C-C bond cleavage of 7-epi-loganin to produce oleoside methyl ester (OeOMES) and secoxy-loganin (OeSXS), both through a ketologanin intermediary .
Pharmacokinetics
It is known that the concentrations of oleoside and related compounds can be determined in the body
Result of Action
The action of oleoside results in a reduction of inflammation and immune response. This is evidenced by the decreased influx of immune cells into the airway and reduced secretion of pro-inflammatory cytokines . These effects suggest that oleoside may have potential therapeutic applications in conditions characterized by inflammation and immune dysregulation.
Action Environment
The action of oleoside can be influenced by various environmental factors. For instance, the production of oleoside in olive trees can be affected by the plant’s growing conditions . Furthermore, the expression of key biosynthetic genes, such as OeOMES, may be related to the domestication of olive trees . This suggests that environmental factors can influence the action, efficacy, and stability of oleoside.
生化分析
Biochemical Properties
Oleoside plays a crucial role in biochemical reactions, particularly in the biosynthesis of secoiridoid compounds. It interacts with several enzymes, including 7-deoxy-loganic acid 7-epi-hydroxylase, 7-epi-loganic acid methyl-transferase, oleoside methyl ester synthase, and secoxyloganin synthase . These enzymes catalyze the conversion of 7-deoxyloganic acid to oleoside and its derivatives. The interactions between oleoside and these enzymes are essential for the formation of bioactive secoiridoid compounds, which contribute to the plant’s defense mechanisms and pharmacological properties.
Cellular Effects
Oleoside exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, oleoside has been shown to activate antioxidant pathways, leading to increased expression of antioxidant enzymes and reduced oxidative stress . Additionally, oleoside can modulate inflammatory responses by inhibiting the expression of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and promoting cellular health.
Molecular Mechanism
The molecular mechanism of oleoside involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Oleoside binds to specific receptors and enzymes, leading to the activation of antioxidant and anti-inflammatory pathways . It inhibits the activity of pro-inflammatory enzymes, such as cyclooxygenase and lipoxygenase, thereby reducing the production of inflammatory mediators. Furthermore, oleoside can modulate gene expression by activating transcription factors that regulate the expression of antioxidant and anti-inflammatory genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of oleoside can change over time due to its stability, degradation, and long-term effects on cellular function. Oleoside is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its bioactivity . Long-term studies have shown that oleoside can maintain its antioxidant and anti-inflammatory effects over extended periods, contributing to sustained cellular health and function.
Dosage Effects in Animal Models
The effects of oleoside vary with different dosages in animal models. At low to moderate doses, oleoside exhibits beneficial effects, such as reduced oxidative stress, inflammation, and improved cardiovascular health . At high doses, oleoside may cause toxic or adverse effects, including gastrointestinal disturbances and liver toxicity. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage do not enhance the therapeutic outcomes.
Metabolic Pathways
Oleoside is involved in several metabolic pathways, including the biosynthesis of secoiridoid compounds. It interacts with enzymes such as 7-deoxy-loganic acid 7-epi-hydroxylase, 7-epi-loganic acid methyl-transferase, oleoside methyl ester synthase, and secoxyloganin synthase . These enzymes catalyze the conversion of 7-deoxyloganic acid to oleoside and its derivatives, which are further metabolized to produce bioactive secoiridoid compounds. Oleoside also affects metabolic flux and metabolite levels, contributing to the overall metabolic balance within the cell.
Transport and Distribution
Oleoside is transported and distributed within cells and tissues through specific transporters and binding proteins. It can be localized in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The transport and distribution of oleoside are essential for its bioactivity, as it needs to reach specific cellular targets to exert its effects. Binding proteins and transporters facilitate the movement of oleoside within the cell, ensuring its proper localization and accumulation.
Subcellular Localization
The subcellular localization of oleoside is crucial for its activity and function. Oleoside can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, oleoside may be localized in the mitochondria, where it can exert its antioxidant effects by scavenging reactive oxygen species and protecting mitochondrial function. Additionally, oleoside can be targeted to the endoplasmic reticulum, where it can modulate protein folding and secretion processes.
属性
IUPAC Name |
(4S,5E,6S)-4-(carboxymethyl)-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-2-6-7(3-10(18)19)8(14(23)24)5-25-15(6)27-16-13(22)12(21)11(20)9(4-17)26-16/h2,5,7,9,11-13,15-17,20-22H,3-4H2,1H3,(H,18,19)(H,23,24)/b6-2+/t7-,9+,11+,12-,13+,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMNSRMFRJNZFD-IPEIANHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901319128 | |
| Record name | Oleoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178600-68-5 | |
| Record name | Oleoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178600-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oleoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the molecular formula and weight of Oleoside?
A1: Oleoside has the molecular formula C25H32O13 and a molecular weight of 540.51 g/mol.
Q2: How is Oleoside typically characterized using spectroscopic techniques?
A2: Researchers often employ techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to characterize Oleoside. [] These methods provide detailed information about the compound's structure, including the connectivity of atoms and the presence of specific functional groups. [, ] For instance, 1H NMR, 13C NMR, and COSY spectroscopy have been used to elucidate the structure of Oleoside. []
Q3: Are there different forms of Oleoside based on methylation?
A3: Yes, Oleoside exists in various methylated forms, including Oleoside 11-methyl ester and Oleoside dimethyl ester. [, , , , ] These derivatives differ in the number and position of methyl groups attached to the core Oleoside structure.
Q4: What is the biosynthetic pathway of Oleoside?
A4: Studies suggest that Oleoside biosynthesis likely proceeds from secologanin through a series of enzymatic steps involving intermediates like 8-epikingisidic acid and Oleoside 11-methyl ester. [, , ] This pathway highlights the intricate metabolic network within Oleaceae species.
Q5: In which plant species and tissues can Oleoside be found?
A5: While primarily associated with Olea europaea, Oleoside and its derivatives have also been identified in other Oleaceae species like Fraxinus excelsior, Syringa josikaea, Ligustrum lucidum, and Jasminum polyanthum. [, , , , ] Within these plants, Oleoside is distributed in various tissues, including fruits, leaves, and seeds. [, , , , ]
Q6: How does the concentration of Oleoside change during olive fruit ripening?
A6: Research indicates that Oleoside levels are influenced by the olive ripening stage. [] In some cases, Oleoside content initially increases and then decreases as the fruit matures. [, ] This suggests a complex interplay between biosynthesis, accumulation, and degradation processes throughout fruit development.
Q7: Does Oleoside exhibit antioxidant properties?
A7: Yes, Oleoside and its derivatives have demonstrated antioxidant activity in various studies. [, , , ] These findings suggest that Oleoside might contribute to the health benefits associated with olive oil consumption. [, ]
Q8: Does Oleoside play a role in the plant's defense mechanisms?
A8: Oleoside, along with other phenolic compounds in olives, is thought to contribute to the plant's defense against herbivores and pathogens. [] Upon cell disruption, Oleoside can be converted to reactive compounds like oleocanthal and oleacein, which exhibit protein-crosslinking and denaturing activities. []
Q9: How stable is Oleoside under different processing conditions?
A9: Oleoside stability can be affected by factors like pH, temperature, and exposure to light. [, ] For example, alkaline conditions used in table olive processing can lead to Oleoside degradation. [, , ] Understanding these factors is crucial for optimizing extraction and processing methods to preserve Oleoside content in olive products.
Q10: What are some areas for future research on Oleoside?
A10: Several research avenues remain unexplored regarding Oleoside, including:
Q11: What analytical techniques are used to quantify Oleoside in plant materials?
A11: High-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) and mass spectrometry (MS) is widely used for quantifying Oleoside and related compounds in olive fruit, leaves, and other plant matrices. [, , , , ]
Q12: Are there environmental concerns related to Oleoside extraction or production?
A12: While Oleoside itself is a natural compound, the extraction and processing of olive materials can have environmental impacts. Research is ongoing to develop sustainable practices for olive oil production and valorization of olive by-products, potentially reducing waste and maximizing the utilization of valuable compounds like Oleoside. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-oxazolidinyl]-](/img/structure/B1148802.png)



![4-Methyl-2-(piperidin-4-ylmethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148815.png)

